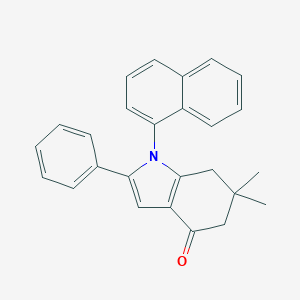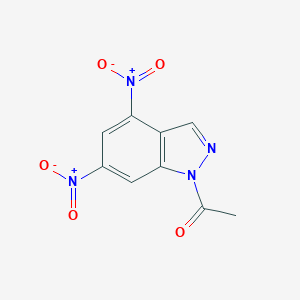![molecular formula C14H13N7O2S4 B389131 2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-(5-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)ACETAMIDE](/img/structure/B389131.png)
2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-(5-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)ACETAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-(5-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)ACETAMIDE is a complex organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its unique structure, which includes two thiadiazole rings connected by a sulfanyl bridge and an acetamide group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-(5-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)ACETAMIDE involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of Thiadiazole Rings: The thiadiazole rings can be synthesized through cyclization reactions involving thiosemicarbazides and appropriate reagents like phosphorus oxychloride (POCl3).
Introduction of Sulfanyl Bridge: The sulfanyl bridge is introduced by reacting the thiadiazole rings with sulfur-containing reagents such as thiourea or potassium thiocyanate (KSCN).
Acetamide Group Addition: The acetamide group is added through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of catalysts, phase-transfer agents, and controlled reaction conditions such as temperature and pH.
化学反応の分析
Types of Reactions
2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-(5-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, anhydrous conditions.
Substitution: Amines, alcohols, solvents like ethanol or methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
科学的研究の応用
2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-(5-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)ACETAMIDE has various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for treating various diseases due to its unique structure and reactivity.
Industry: Utilized in the development of new materials, such as polymers and sensors, due to its stability and functional groups.
作用機序
The mechanism of action of 2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-(5-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)ACETAMIDE involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by forming stable complexes or interfere with cellular signaling pathways, leading to altered cellular functions.
類似化合物との比較
Similar Compounds
2,5-diamino-1,3,4-thiadiazole: A simpler thiadiazole derivative with two amino groups.
2-amino-5-(methylthio)-1,3,4-thiadiazole: Contains a methylthio group instead of the sulfanyl bridge.
2-amino-5-mercapto-1,3,4-thiadiazole: Features a mercapto group, providing different reactivity.
Uniqueness
2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-(5-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)ACETAMIDE is unique due to its dual thiadiazole rings connected by a sulfanyl bridge and an acetamide group
特性
分子式 |
C14H13N7O2S4 |
|---|---|
分子量 |
439.6g/mol |
IUPAC名 |
2-[[5-[[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C14H13N7O2S4/c15-11-18-20-13(26-11)24-7-10(23)17-12-19-21-14(27-12)25-6-9(22)16-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,15,18)(H,16,22)(H,17,19,23) |
InChIキー |
MANVYZZDTCEVPI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)CSC3=NN=C(S3)N |
正規SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)CSC3=NN=C(S3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,6-ditert-butyl-4-[6-nitro-2-(3-pyridinyl)-1H-benzimidazol-1-yl]phenol](/img/structure/B389048.png)
![N-{2-[(5-ethoxy-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}acetamide](/img/structure/B389049.png)
![N-(4-Oxo-4H-thieno[3,4-c]chromen-3-yl)acetamide](/img/structure/B389050.png)



![13-amino-7-oxo-9-phenyl-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile](/img/structure/B389056.png)
![19,19-dimethyl-11,17-dioxo-15-phenyl-3-thia-1,12-diazapentacyclo[11.8.0.02,10.04,9.016,21]henicosa-2(10),4(9),13,16(21)-tetraene-14-carbonitrile](/img/structure/B389057.png)
![19,19-dimethyl-11,17-dioxo-15-pyridin-3-yl-3-thia-1,12-diazapentacyclo[11.8.0.02,10.04,9.016,21]henicosa-2(10),4(9),13,16(21)-tetraene-14-carbonitrile](/img/structure/B389059.png)

![13-amino-9-(4-fluorophenyl)-7-oxo-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile](/img/structure/B389064.png)
![N-(3,4-dimethylphenyl)-5-[(3-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B389065.png)
![5-[(3-methylbenzoyl)amino]-N-(1-naphthyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B389066.png)

